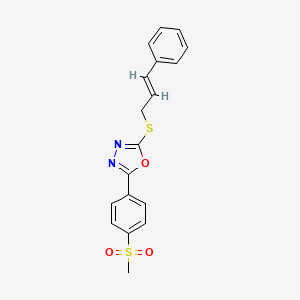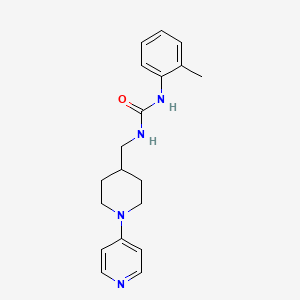![molecular formula C19H14FN3O B2504042 3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 861212-04-6](/img/structure/B2504042.png)
3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
説明
The compound "3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is closely related to various other benzimidazole derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and material science. The presence of the fluorobenzyl group and the pyridinone moiety suggests that this compound could exhibit interesting chemical and biological properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves multicomponent reactions or catalyzed coupling reactions. For instance, a one-step synthesis of pyrido[1,2-a]benzimidazole derivatives has been reported using a novel multicomponent reaction involving chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine . Similarly, the synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent CDK1 inhibitor, was achieved through a Pd(II) catalyzed Stille coupling reaction . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often characterized by NMR, MS, IR spectra, and X-ray crystallography. For example, the crystal structure of a related compound, (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one, was determined to belong to the triclinic system, revealing details about the orientation of the fluorobenzyl groups . Such structural analyses are crucial for understanding the conformation and potential binding interactions of the compound.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical transformations. For instance, the study of chemical transformations of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone involved alkylation, condensation with hydrazine hydrate, and reactions with diketones to synthesize a wide range of 1,2-disubstituted benzimidazoles . These reactions highlight the versatility of benzimidazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by substituents and their positions. For example, the introduction of a fluoro group at the 2-position of tetrahydroimidazo[1,2-a]pyridine derivatives was found to increase insecticidal activities . The spectroscopic properties, including NMR, IR, MS, UV/Vis, and fluorescence spectroscopy, provide insights into the electronic structure and reactivity of these compounds . Additionally, the biological activity of benzimidazole derivatives can be assessed through antimicrobial assays and ADME analysis, which can predict their potential as drug candidates .
科学的研究の応用
Coordination Chemistry and Properties
Benzimidazole derivatives, such as those related to the queried compound, have been studied for their coordination chemistry, showcasing varied preparation methods and properties when forming complex compounds with metals. These compounds exhibit significant spectroscopic, structural, magnetic, biological, and electrochemical activities, suggesting potential for development in various scientific fields, including materials science and bioactive molecule design (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Benzimidazole and pyridinone moieties are integral to the development of novel optoelectronic materials. Their incorporation into π-extended conjugated systems has been shown to create materials with promising photo- and electroluminescence properties. These materials are used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as in other applications like colorimetric pH sensors and nonlinear optical materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Kinase Inhibition
Compounds with benzimidazole scaffolds have shown potential as kinase inhibitors, specifically targeting the p38α MAP kinase, which is involved in proinflammatory cytokine release. This highlights their role in designing selective inhibitors that could be beneficial in treating inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Metal Complexation and Crystal Structures
Research on metal(II) 2-fluorobenzoate complexes, which share structural similarities with the queried compound, has contributed to understanding how different metals and co-ligands affect the structure of complexes. This knowledge aids in the design of targeted molecules for various applications, emphasizing the significance of benzimidazole derivatives in materials science (Öztürkkan & Necefoğlu, 2022).
Interaction with DNA
Benzimidazole derivatives, known for their ability to bind to the minor groove of DNA, have been studied for their potential as radioprotectors, topoisomerase inhibitors, and tools for understanding DNA sequence recognition and binding. This suggests a role in designing drugs for genetic disorders and cancer (Issar & Kakkar, 2013).
Anticancer Activities
Benzimidazole anthelmintics, closely related to the chemical structure of interest, have shown potent anticancer effects in preclinical and clinical studies. These effects include disrupting microtubule polymerization, inducing apoptosis, cell cycle arrest, anti-angiogenesis, and enhancing the efficacy of conventional therapeutics. Such findings underscore the versatility of benzimidazole derivatives in oncology (Nath, Paul, Ghosh, Paul, Singha, & Debnath, 2020).
特性
IUPAC Name |
3-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-14-6-3-5-13(11-14)12-23-17-9-2-1-8-16(17)22-18(23)15-7-4-10-21-19(15)24/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWRAVWXWKKNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332132 | |
| Record name | 3-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | |
CAS RN |
861212-04-6 | |
| Record name | 3-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





methanone](/img/structure/B2503964.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)


![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)




![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)